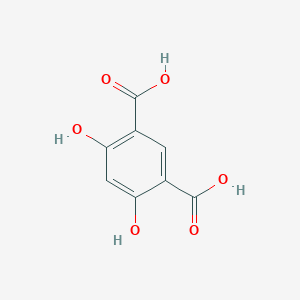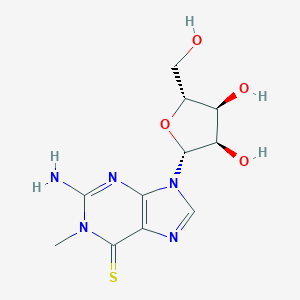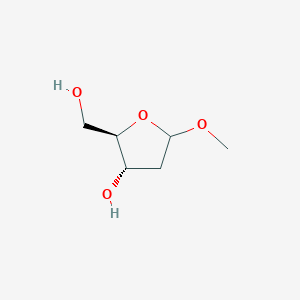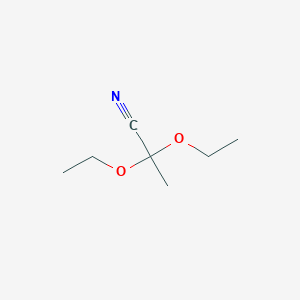![molecular formula C12H11ClN4O3S B020006 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide CAS No. 104246-28-8](/img/structure/B20006.png)
2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Übersicht
Beschreibung
“2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide” is a chemical compound with the CAS Number: 104246-28-8 . Its IUPAC name is 2-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide . The compound has a molecular weight of 326.76 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN4O3S/c13-8-11(18)16-9-2-4-10(5-3-9)21(19,20)17-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,18)(H,14,15,17) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
Specific chemical reactions involving “2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide” are not available in the retrieved data .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 208-210°C . The compound has a molecular weight of 326.76 g/mol, and its exact mass is 326.0240391 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Hiyama Cross-Couplings
This compound is utilized in the synthesis of C2-aryl pyrimidine derivatives via palladium-catalyzed Hiyama cross-couplings . The process involves coupling various 2-chloro pyrimidines with organosilanes, such as trimethoxy (phenyl)silane and vinyltrimethoxysilane, in the presence of CuCl and TBAF. This method is noted for its good functional group tolerance and is valuable for the synthesis of natural products and pharmaceutical compounds.
Anti-Fibrosis Drug Development
Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . Compounds derived from this process have shown better anti-fibrotic activities than existing drugs like Pirfenidone, indicating potential for development into novel anti-fibrotic drugs.
Antibacterial Activity
The compound has been used as a precursor in the synthesis of new pyrazol derivatives with antibacterial properties . The process involves converting sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide, followed by further chemical reactions to produce compounds with potential antibacterial applications.
Synthesis of Heterocyclic Compounds
It serves as a key intermediate in the construction of novel heterocyclic compound libraries with potential biological activities . The pyrimidine moiety, in particular, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.
Chemical Synthesis and Material Science
The compound is involved in various areas of research including life science, material science, chemical synthesis, and more. It is a versatile reagent used in the synthesis of complex molecules for different scientific applications .
Selective Deacylation Methods
In the field of organic synthesis, this compound has been used in methods for the selective deacylation of N-acyl aromatic amides to aromatic amine hydrochlorides . This process offers advantages such as excellent yields, short reaction times, and satisfactory selectivity.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c13-8-11(18)16-9-2-4-10(5-3-9)21(19,20)17-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,18)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATUYMAYNXBPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351115 | |
| Record name | 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104246-28-8 | |
| Record name | 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)





![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)